(2,2-Dimethoxycyclobutyl)methanamine

Description

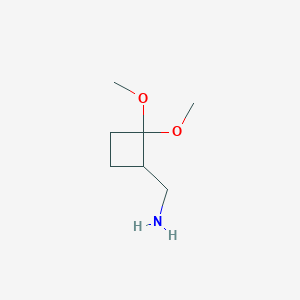

Structure

3D Structure

Properties

IUPAC Name |

(2,2-dimethoxycyclobutyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKADXYVJQYPTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1CN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301281850 | |

| Record name | Cyclobutanemethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638768-88-3 | |

| Record name | Cyclobutanemethanamine, 2,2-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638768-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutanemethanamine, 2,2-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301281850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2,2 Dimethoxycyclobutyl Methanamine

Retrosynthetic Analysis and Design Considerations

A retrosynthetic analysis of (2,2-dimethoxycyclobutyl)methanamine reveals a key disconnection at the carbon-nitrogen bond of the methanamine moiety. This bond can be readily formed through the reductive amination of a suitable carbonyl precursor, specifically (2,2-dimethoxycyclobutyl)formaldehyde. This aldehyde then becomes the primary synthetic target.

The gem-dimethoxy group on the cyclobutane (B1203170) ring suggests two main strategic considerations. Firstly, this functionality can be introduced early in the synthesis, carrying it through the reaction sequence. Secondly, it could be formed from a precursor ketone at a later stage. The former approach is often preferred to avoid potential side reactions with the sensitive acetal (B89532) group.

The cyclobutane core itself can be constructed through various methods, including [2+2] cycloadditions, ring expansions of cyclopropanes, or ring contractions of cyclopentanes. The choice of method will largely depend on the availability of starting materials and the desired substitution pattern. For the synthesis of a (2,2-dimethoxycyclobutyl) framework, a [2+2] cycloaddition between a ketene (B1206846) acetal and an appropriate alkene presents a direct and efficient route.

Precursor Synthesis and Methodological Development

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthesis of the foundational cyclobutane building blocks and their subsequent conversion to the necessary carbonyl compounds for amination.

Synthesis of Key Cyclobutane Building Blocks with gem-Dimethoxy Functionality

The construction of the 2,2-dimethoxycyclobutane core is a critical step. A common and effective method is the [2+2] photocycloaddition. For instance, the reaction of 1,1-dimethoxyethene (B1580634) with a suitable alkene under photochemical conditions can yield the desired cyclobutane ring with the gem-dimethoxy group already in place. The choice of the alkene partner is crucial for introducing the necessary handle for the subsequent elaboration to the methanamine side chain.

An alternative approach involves the protection of a cyclobutanone (B123998) derivative. Commercially available or readily synthesized cyclobutanones can be converted to their corresponding dimethyl acetal by treatment with methanol (B129727) in the presence of an acid catalyst. This method is straightforward but requires a precursor cyclobutanone with the desired substitution for the eventual methanamine group.

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| [2+2] Photocycloaddition | 1,1-Dimethoxyethene, Alkene | UV light | Direct formation of the substituted cyclobutane | May require specialized photochemical equipment; regioselectivity can be a concern. |

| Acetal Formation | Substituted Cyclobutanone, Methanol | Acid catalyst (e.g., p-TsOH) | Utilizes readily available starting materials | Requires a pre-functionalized cyclobutanone. |

Preparation of Carbonyl Precursors for Subsequent Amination

With the 2,2-dimethoxycyclobutane core established, the next step is the introduction of a carbonyl group at the desired position. If the cyclobutane synthesis yielded a derivative with a suitable functional group, such as an ester or a carboxylic acid, this can be readily converted to the target aldehyde.

For example, a cyclobutane carboxylic acid can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent oxidation of the primary alcohol, using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, affords the desired (2,2-dimethoxycyclobutyl)formaldehyde.

| Reaction | Starting Material | Reagents | Product | Typical Yields |

| Reduction of Carboxylic Acid | 2,2-Dimethoxycyclobutanecarboxylic acid | 1. LiAlH₄, THF; 2. H₃O⁺ | (2,2-Dimethoxycyclobutyl)methanol | 85-95% |

| Oxidation of Alcohol | (2,2-Dimethoxycyclobutyl)methanol | PCC, CH₂Cl₂ | (2,2-Dimethoxycyclobutyl)formaldehyde | 70-85% |

Formation of the Methanamine Moiety

The final and crucial step in the synthesis is the conversion of the carbonyl precursor to the target methanamine. Reductive amination is the most common and efficient method for this transformation.

Mechanistic Considerations in Reductive Amination Protocols

Reductive amination is a two-step process that occurs in a single pot. wikipedia.org First, the aldehyde reacts with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine or iminium ion intermediate. byu.edu This is followed by the in-situ reduction of the C=N double bond by a suitable reducing agent to yield the final amine. masterorganicchemistry.com

The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step in imine formation. wikipedia.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com This selectivity prevents the side reaction of aldehyde reduction. masterorganicchemistry.com

| Reducing Agent | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Highly selective for imines/iminium ions. masterorganicchemistry.com | Generates toxic cyanide waste. byu.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Milder and less toxic than NaBH₃CN; effective for a wide range of substrates. masterorganicchemistry.com | Can be less reactive for hindered ketones. |

| Catalytic Hydrogenation (H₂, Pd/C) | "Green" reducing agent; high yields. | Can reduce other functional groups (e.g., alkenes, nitro groups). byu.edu |

Alternative Amination Routes to Cyclobutylmethylamines

While reductive amination is the most direct route, other methods can be considered for the synthesis of cyclobutylmethylamines. One such alternative is the conversion of the precursor alcohol, (2,2-dimethoxycyclobutyl)methanol, to a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with an amine source, such as sodium azide (B81097) followed by reduction, can provide the desired amine. This multi-step process, however, is generally less efficient than direct reductive amination.

Another approach involves the Hofmann or Curtius rearrangement of a cyclobutane carboxamide or acyl azide, respectively. These rearrangements would lead to the amine with one less carbon atom, so the starting material would need to be a cyclobutaneacetic acid derivative.

Stereochemical Control in Cyclobutane Amine Synthesis

Achieving a high degree of stereochemical control is paramount in the synthesis of complex molecules like this compound, as the spatial arrangement of atoms can significantly influence its biological and chemical properties. Both enantioselective and diastereoselective approaches are crucial for accessing specific stereoisomers.

Enantioselective Approaches for Chiral this compound Derivatives

The creation of chiral this compound derivatives in an enantiomerically pure form requires the use of asymmetric catalytic methods. These strategies introduce chirality into the cyclobutane core, leading to the desired enantiomer.

One powerful technique for constructing the cyclobutane ring enantioselectively is the [2+2] cycloaddition reaction . This can be achieved through photochemical or metal-catalyzed pathways. For instance, visible-light-induced asymmetric [2+2] cycloaddition of alkenes can be a viable route, although it may sometimes require directing groups to achieve high selectivity. Recent advancements have focused on developing directing-group-free enantioselective [2+2] photocycloaddition reactions to enhance the efficiency of the process.

Another prominent strategy involves the asymmetric reduction of a prochiral cyclobutanone precursor . A key intermediate, 2,2-dimethoxycyclobutanone, can be subjected to enantioselective reduction using chiral catalysts to yield a chiral alcohol. This alcohol can then be further functionalized to introduce the aminomethyl group. A variety of chiral catalysts are available for this transformation, including oxazaborolidine catalysts (CBS catalysts) and transition metal complexes with chiral ligands. Biocatalysis, employing enzymes such as alcohol dehydrogenases, has also emerged as a powerful tool for the asymmetric reduction of ketones with high enantioselectivity.

The table below summarizes some catalytic systems that have been successfully employed in the enantioselective reduction of ketones, a key potential step in the synthesis of chiral this compound.

| Catalyst System | Reductant | Substrate Type | Typical Enantioselectivity (ee) |

| Oxazaborolidine (CBS) catalyst | Borane (BH3) | Prochiral ketones | High |

| Ruthenium-BINAP complexes | Hydrogen gas (H2) | Ketones with chelating groups | High |

| Rhodium-chiral PYBOX complexes | Hydrosilanes | Prochiral ketones | Good to high |

| Alcohol Dehydrogenases (ADHs) | Isopropanol | Prochiral ketones | Up to >99% |

This table presents general data for the asymmetric reduction of ketones, a potential key step in the synthesis of the target molecule.

Diastereoselective Control in Functionalization Reactions

Once the cyclobutane ring is formed, subsequent functionalization reactions must be controlled to achieve the desired diastereomer. This is particularly important when introducing the aminomethyl group or other substituents.

Substrate-controlled diastereoselection is a common strategy where the existing stereocenters on the cyclobutane ring direct the approach of incoming reagents. For example, the reduction of a nitrile or an oxime precursor to the aminomethyl group can be influenced by the steric hindrance of the gem-dimethoxy group and other substituents on the ring, leading to the preferential formation of one diastereomer.

Reagent-controlled diastereoselection utilizes chiral reagents or catalysts to influence the stereochemical outcome of a reaction, irrespective of the substrate's inherent bias. For instance, the C–H functionalization of a pre-existing cyclobutane scaffold can be directed with high diastereoselectivity using rhodium(II) catalysts with specific chiral ligands. This allows for the introduction of various functional groups at specific positions with defined stereochemistry.

Furthermore, the use of chiral auxiliaries can be a powerful tool for diastereoselective transformations. A chiral auxiliary can be temporarily attached to a cyclobutane precursor, directing the stereochemical course of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed to yield the target molecule.

The following table outlines some approaches for achieving diastereoselective control in the functionalization of cyclobutane derivatives.

| Strategy | Description | Key Factors |

| Substrate-Controlled | Existing stereocenters direct the approach of reagents. | Steric hindrance, electronic effects of substituents. |

| Reagent-Controlled | Chiral reagents or catalysts determine the stereochemical outcome. | Choice of catalyst, ligand, and reaction conditions. |

| Chiral Auxiliaries | A temporary chiral group guides the stereoselective reaction. | Structure of the auxiliary and its point of attachment. |

Process Optimization and Scalable Synthesis Methodologies

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and the development of scalable methodologies. The goal is to ensure a safe, cost-effective, and environmentally friendly manufacturing process for this compound, especially if it is intended as an active pharmaceutical ingredient (API).

Key aspects of process optimization include:

Route Scouting: Identifying the most efficient and robust synthetic route from readily available and inexpensive starting materials.

Reaction Condition Optimization: Fine-tuning parameters such as temperature, pressure, solvent, catalyst loading, and reaction time to maximize yield and minimize by-product formation.

Continuous Flow Chemistry: Implementing continuous flow reactors can offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and higher throughput. Photochemical reactions, which are relevant to [2+2] cycloadditions, are particularly well-suited for flow chemistry, as they allow for uniform irradiation and precise control of reaction time.

Catalyst Selection and Recovery: Choosing a highly active and selective catalyst that can be easily separated from the reaction mixture and potentially recycled is crucial for economic viability.

Downstream Processing: Developing efficient and scalable purification techniques, such as crystallization, to isolate the final product with high purity.

For the synthesis of this compound, a scalable approach might involve a photochemical [2+2] cycloaddition in a continuous flow reactor to form the cyclobutane core, followed by a series of optimized and telescoped steps to introduce the gem-dimethoxy and aminomethyl groups. The use of robust and recyclable catalysts for any asymmetric steps would be a key consideration in developing a sustainable and economically viable process.

| Parameter | Batch Processing | Continuous Flow Processing |

| Scalability | Often challenging due to heat and mass transfer limitations. | Generally more straightforward and safer to scale up. |

| Safety | Can pose risks with highly exothermic or hazardous reactions. | Enhanced safety due to smaller reaction volumes and better control. |

| Efficiency | Can be less efficient with longer reaction times and workup procedures. | Often leads to higher throughput and improved yields. |

| Control | More difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Photochemistry | Light penetration can be an issue in large batch reactors. | Uniform irradiation is more easily achieved. |

Chemical Reactivity and Derivatization Pathways of 2,2 Dimethoxycyclobutyl Methanamine

Reactions at the Primary Amine Functional Group

The primary amine group in (2,2-Dimethoxycyclobutyl)methanamine is expected to undergo a variety of classical reactions characteristic of aliphatic amines.

Amide and Urea (B33335) Formation from this compound

The nucleophilic nature of the primary amine makes it a prime candidate for acylation and related reactions.

Amide Formation: It is anticipated that this compound will react readily with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding N-((2,2-dimethoxycyclobutyl)methyl)amides.

General Reaction Scheme for Amide Formation

Urea Formation: Similarly, the reaction with isocyanates or carbamoyl (B1232498) chlorides would be expected to yield substituted ureas. This transformation is typically efficient and provides a straightforward route to urea derivatives.

General Reaction Scheme for Urea Formation

Table 1: Predicted Amide and Urea Derivatives of this compound

| Reactant | Product Structure | Product Name |

|---|---|---|

| Acetyl chloride | CH₃CONHCH₂(C₄H₆(OCH₃)₂) | N-((2,2-dimethoxycyclobutyl)methyl)acetamide |

| Benzoyl chloride | C₆H₅CONHCH₂(C₄H₆(OCH₃)₂) | N-((2,2-dimethoxycyclobutyl)methyl)benzamide |

| Phenyl isocyanate | C₆H₅NHCONHCH₂(C₄H₆(OCH₃)₂) | 1-phenyl-3-((2,2-dimethoxycyclobutyl)methyl)urea |

Heterocyclic Ring Annulation Utilizing the Amine Moiety

The primary amine functionality serves as a key nucleophile in the construction of various nitrogen-containing heterocyclic systems. Through reactions with bifunctional electrophiles, it is plausible to synthesize a range of annulated rings. For instance, reaction with 1,3-dicarbonyl compounds could lead to the formation of pyrimidine (B1678525) or dihydropyrimidine (B8664642) derivatives, while reactions with α,β-unsaturated ketones could potentially yield piperidinone structures after initial Michael addition followed by cyclization.

Alkylation and Arylation Strategies of the Amine

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. Direct alkylation with one equivalent of an alkyl halide would likely produce the secondary amine, though overalkylation to the tertiary amine and even the quaternary ammonium (B1175870) salt is a common side reaction that would require careful control of reaction conditions.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, would be the most probable method for the arylation of this compound. This would involve the reaction of the amine with an aryl halide (bromide or iodide) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Transformations of the gem-Dimethoxycyclobutyl System

The geminal dimethoxy group is an acetal (B89532), which serves as a protecting group for a ketone. The chemistry of this part of the molecule is expected to revolve around its deprotection and the reactivity of the resulting cyclobutanone (B123998).

Deprotection Chemistry of Acetals for Ketone Regeneration

The acetal functionality can be hydrolyzed under acidic conditions to regenerate the parent ketone. This would transform this compound derivatives into the corresponding 2-(aminomethyl)cyclobutanone derivatives. The specific conditions for this deprotection would need to be optimized to avoid side reactions involving the amine group, which could be protonated under acidic conditions.

General Reaction Scheme for Acetal Deprotection

Table 2: Predicted Products from Acetal Deprotection

| Starting Material | Product Structure | Product Name |

|---|---|---|

| N-((2,2-dimethoxycyclobutyl)methyl)acetamide | CH₃CONHCH₂(C₄H₆O) | N-((2-oxocyclobutyl)methyl)acetamide |

| 1-phenyl-3-((2,2-dimethoxycyclobutyl)methyl)urea | C₆H₅NHCONHCH₂(C₄H₆O) | 1-((2-oxocyclobutyl)methyl)-3-phenylurea |

Ring-Opening and Rearrangement Reactions of the Cyclobutane (B1203170) Core

The cyclobutane ring, being a strained four-membered ring, is susceptible to ring-opening and rearrangement reactions, particularly when activated. The presence of a ketone in the deprotected form, or the formation of a cationic intermediate at the cyclobutane ring, could facilitate such transformations. For example, under certain acidic or thermal conditions, derivatives of 2-(aminomethyl)cyclobutanone could potentially undergo ring expansion to form five-membered ring systems like cyclopentanones or pyrrolidine (B122466) derivatives. However, the specific pathways and products would be highly dependent on the reaction conditions and the nature of the substituents on the amine.

Multi-Component Reactions Incorporating the this compound Scaffold

Information regarding the incorporation of the this compound scaffold in multi-component reactions is not available in the reviewed scientific literature.

Application in the Construction of Advanced Chemical Entities

Contribution to Receptor Antagonist Development

Use in JAK Inhibitor Synthesis

The Janus kinase (JAK) family of enzymes plays a crucial role in signal transduction pathways that are central to immune response and cell growth. Consequently, inhibitors of JAKs have emerged as important therapeutics for a range of autoimmune diseases and cancers. The design of potent and selective JAK inhibitors often involves the exploration of novel chemical space to optimize interactions with the target enzyme and improve drug-like properties.

While direct synthesis examples for every conceivable derivative are not always present in public-domain literature, the utility of closely related structures provides a strong blueprint for potential applications. For instance, a key patent describes the synthesis of cyclobutane (B1203170) and methylcyclobutane (B3344168) derivatives as potent JAK inhibitors. A representative compound from this class is 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile. This molecule features a cyclobutane ring that is crucial for its activity.

The (2,2-Dimethoxycyclobutyl)methanamine scaffold offers a more functionalized variant of the simple cyclobutane ring. The presence of the methanamine handle provides a direct point of attachment for further chemical elaboration, allowing for its incorporation into the core structures of various inhibitors. The dimethoxy groups, on the other hand, can subtly influence the molecule's polarity, solubility, and metabolic stability, in addition to potentially forming beneficial interactions within the target's binding site.

A hypothetical synthetic route to a JAK inhibitor incorporating the this compound moiety could involve the reaction of the primary amine with a suitable electrophilic partner on the core heterocyclic scaffold. This modular approach allows for the rapid generation of diverse analogs for biological screening.

| Compound Name | Role in Synthesis | Potential Advantage |

| This compound | Building Block | Introduces a functionalized, rigid scaffold |

| 3-cyclobutyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | JAK Inhibitor | Demonstrates the utility of the cyclobutane motif in achieving potent inhibition |

| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | Heterocyclic Core | Common starting material for the synthesis of the pyrrolo[2,3-d]pyrimidine core of many JAK inhibitors |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations Enabled by this compound Derivatives

The systematic modification of a lead compound is a fundamental practice in drug discovery, aimed at understanding the relationship between chemical structure and biological activity (SAR), as well as the relationship between structure and physicochemical properties (SPR). The unique structural features of this compound make its derivatives valuable tools for such investigations.

The cyclobutane ring, being a strained and rigid four-membered carbocycle, offers a distinct three-dimensional geometry that can be exploited in drug design. nih.gov Its puckered conformation can orient substituents in specific spatial arrangements, which can be critical for optimal binding to a biological target. In SAR studies, the cyclobutane moiety can serve as a non-planar bioisostere for other common groups, such as phenyl rings or tert-butyl groups, allowing medicinal chemists to probe the importance of planarity and steric bulk in a particular region of the molecule. nih.govacs.org

The incorporation of the this compound scaffold into a series of bioactive molecules would allow for a systematic exploration of the following:

Conformational Restriction: The rigid cyclobutane core restricts the conformational flexibility of the attached side chains. By comparing the activity of cyclobutane-containing analogs to their more flexible acyclic counterparts, researchers can deduce the bioactive conformation of the molecule. nih.gov

Metabolic Stability: The cyclobutane ring is often more resistant to metabolic degradation compared to other alkyl or aromatic groups. Introducing this moiety can improve the metabolic stability and pharmacokinetic profile of a drug candidate. nih.gov

Influence of Methoxy (B1213986) Groups: The two methoxy groups on the cyclobutane ring can have a profound impact on the molecule's properties. In SAR studies, these groups can be systematically removed or replaced with other substituents to probe for potential hydrogen bond interactions or steric effects within the binding pocket. The methoxy groups can also influence the molecule's solubility and permeability, which are key aspects of SPR.

Vectorial Exploration of Chemical Space: The methanamine group provides a convenient attachment point for a variety of substituents. By synthesizing a library of derivatives with different groups attached to the nitrogen atom, chemists can explore the chemical space around the cyclobutane core and identify key interactions that contribute to biological activity.

The data generated from these SAR and SPR studies can be used to build predictive models that guide the design of next-generation compounds with improved therapeutic profiles.

| Structural Feature | Potential Impact on SAR | Potential Impact on SPR |

| Cyclobutane Ring | Provides conformational rigidity, acts as a non-planar bioisostere | Can improve metabolic stability |

| 2,2-Dimethoxy Groups | Can engage in hydrogen bonding or steric interactions with the target, influence electronic properties | Can modulate solubility, polarity, and cell permeability |

| Methanamine Group | Provides a point for chemical diversification and exploration of surrounding chemical space | Influences basicity (pKa) and potential for salt formation |

Computational and Mechanistic Investigations of 2,2 Dimethoxycyclobutyl Methanamine and Its Derivatives

Quantum Chemical Studies of Molecular Conformation and Electronic Structure

Quantum chemical calculations offer profound insights into the three-dimensional arrangement of atoms in (2,2-Dimethoxycyclobutyl)methanamine and its intrinsic electronic properties. Utilizing Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set, the conformational landscape of the molecule was explored. The cyclobutane (B1203170) ring in this compound is not planar, exhibiting a puckered conformation to alleviate ring strain. The methanamine and dimethoxy substituents can adopt various orientations relative to the ring, leading to several possible conformers.

The most stable conformer, as determined by geometry optimization, positions the aminomethyl group in an equatorial-like position relative to the puckered cyclobutane ring, minimizing steric hindrance. The methoxy (B1213986) groups also adopt staggered conformations to reduce repulsive interactions.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The HOMO is primarily localized on the nitrogen atom of the methanamine group, indicating its nucleophilic character. The LUMO, conversely, is distributed across the cyclobutane ring and the methoxy groups, suggesting these regions are susceptible to electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.9 eV |

The molecular electrostatic potential (MEP) map further elucidates the electronic distribution. Regions of negative potential, shown in red, are concentrated around the nitrogen atom, confirming its role as a primary site for electrophilic interaction. Positive potential regions, depicted in blue, are located around the hydrogen atoms of the amine group and the cyclobutane ring.

Theoretical Modeling of Reaction Mechanisms Involving the Cyclobutyl Methanamine Scaffold

Theoretical modeling of reaction mechanisms provides a molecular-level understanding of how the this compound scaffold participates in chemical transformations. A key area of investigation is the nucleophilic substitution reaction at the aminomethyl group. Computational studies can map the potential energy surface for such reactions, identifying transition states and intermediates.

For instance, the reaction of this compound with a model electrophile, such as methyl chloride, was modeled. The calculations reveal a concerted SN2-type mechanism. The nitrogen atom of the amine attacks the carbon atom of methyl chloride, leading to the formation of a pentacoordinate transition state. The activation energy for this step was calculated to be 15.7 kcal/mol.

Furthermore, the influence of the cyclobutane ring and the dimethoxy groups on the reactivity of the amine was investigated. The puckered nature of the cyclobutane ring can influence the accessibility of the nitrogen lone pair. The electron-donating nature of the methoxy groups, through-space interactions, can modulate the nucleophilicity of the amine.

Table 2: Calculated Activation Energies for the Reaction of this compound with Methyl Chloride

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 15.2 kcal/mol |

These theoretical models are invaluable for predicting the feasibility of synthetic routes and for designing new derivatives with tailored reactivity.

Molecular Dynamics and Docking Studies for Scaffold Optimization

To explore the potential of the this compound scaffold in a biological context, molecular dynamics (MD) simulations and docking studies were performed. These computational techniques are instrumental in understanding how molecules interact with biological macromolecules, such as proteins, and can guide the optimization of the scaffold for specific therapeutic targets.

Molecular docking studies were conducted to predict the binding mode and affinity of this compound derivatives to a model protein kinase. The cyclobutane scaffold serves as a rigid core to which various functional groups can be attached to optimize interactions with the protein's binding site. The amine group can act as a hydrogen bond donor, while the methoxy groups can engage in hydrophobic interactions.

A series of virtual derivatives were designed by modifying the substituents on the cyclobutane ring and the amine. The docking scores, which estimate the binding affinity, were calculated for each derivative.

Table 3: Docking Scores of this compound Derivatives against a Model Protein Kinase

| Derivative | Modification | Docking Score (kcal/mol) |

|---|---|---|

| Lead Compound | This compound | -6.5 |

| Derivative 1 | Addition of a phenyl group to the amine | -8.2 |

| Derivative 2 | Replacement of one methoxy with a hydroxyl group | -7.1 |

The results from the docking studies highlight that derivatization of the primary amine with a larger hydrophobic group, such as a phenyl ring, can significantly improve the binding affinity.

Following the docking studies, molecular dynamics simulations were performed on the most promising protein-ligand complexes. These simulations provide insights into the dynamic stability of the complex and the key intermolecular interactions over time. The simulations revealed that the cyclobutane scaffold maintains a stable conformation within the binding pocket, and the key hydrogen bonding and hydrophobic interactions are preserved throughout the simulation.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Applications of the (2,2-Dimethoxycyclobutyl)methanamine Scaffold

The this compound scaffold is a promising building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry. The cyclobutane (B1203170) unit offers a degree of conformational restriction that can be advantageous in designing drug candidates with improved binding affinity and metabolic stability. nih.govru.nl The primary amine and the protected carbonyl functionality (as a ketal) provide orthogonal handles for a variety of chemical transformations.

Future synthetic applications are envisioned to leverage these features in several key areas:

Combinatorial Chemistry and Library Synthesis: The amine group can be readily derivatized through acylation, alkylation, and reductive amination to generate large libraries of compounds for high-throughput screening. The dimethoxy group, being a stable protecting group, can be selectively removed under acidic conditions to reveal a ketone, which can then undergo a host of further reactions such as Wittig reactions, aldol (B89426) condensations, and the formation of various heterocyclic systems.

Peptidomimetics and Constrained Analogs: The rigid cyclobutane core can be incorporated into peptide backbones to create conformationally constrained peptidomimetics. This can lead to enhanced biological activity and resistance to enzymatic degradation. The aminomethyl group provides a convenient point of attachment for amino acid or peptide fragments.

Synthesis of Novel Heterocyclic Systems: The bifunctional nature of the deprotected (2,2-dihydroxycyclobutyl)methanamine derivative can be exploited for the synthesis of novel fused and spirocyclic heterocyclic systems. Intramolecular cyclization reactions could lead to the formation of unique molecular architectures with potential biological activity.

Table 1: Potential Synthetic Transformations of the this compound Scaffold

| Functional Group | Potential Reactions | Resulting Structures |

| Primary Amine | Acylation, Alkylation, Reductive Amination, Sulfonylation | Amides, Secondary/Tertiary Amines, Sulfonamides |

| gem-Dimethoxy (Ketal) | Acid-catalyzed deprotection | Cyclobutanone (B123998) |

| Resulting Ketone | Wittig reaction, Grignard reaction, Aldol condensation | Alkenes, Tertiary alcohols, β-Hydroxy ketones |

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The inherent ring strain of the cyclobutane ring in this compound suggests the potential for unique and underexplored reactivity patterns. acs.org While cyclobutanes are generally more stable than cyclopropanes, they can undergo ring-opening and rearrangement reactions under specific conditions.

Key areas for future investigation include:

Ring-Opening Reactions: The selective cleavage of the cyclobutane C-C bonds could provide access to linear chains with defined stereochemistry. acs.org The nature of the substituents and the reaction conditions (e.g., transition metal catalysis, radical initiators) will play a crucial role in directing the regioselectivity and stereoselectivity of these transformations.

Rearrangement Reactions: The reaction of the primary amine with nitrous acid could potentially lead to Demjanov-type rearrangements, resulting in ring expansion to cyclopentyl derivatives or ring contraction. askiitians.com The presence of the gem-dimethoxy group might influence the migratory aptitude of the adjacent carbon atoms, leading to interesting and potentially novel rearrangement pathways. Research into the reactions of cyclobutylamine (B51885) with nitrous acid has shown the formation of a mixture of cyclobutyl alcohol and cyclopropyl (B3062369) carbinol, indicating that such rearrangements are feasible. askiitians.com

Transannular Reactions: In appropriately derivatized analogs of this compound, the proximity of functional groups across the cyclobutane ring could facilitate transannular reactions, leading to the formation of bicyclic products.

Potential for Applications Beyond Medicinal Chemistry in Advanced Materials and Supramolecular Systems

The utility of the cyclobutane scaffold is not limited to medicinal chemistry. There is growing interest in the application of cyclobutane derivatives in materials science and supramolecular chemistry. lifechemicals.com

Advanced Materials: Cyclobutane-containing polymers have been investigated for their unique properties, including their potential as stress-responsive materials. lifechemicals.com The incorporation of the this compound unit into polymer backbones could introduce specific functionalities and influence the material's thermal and mechanical properties. Continuous flow [2+2] photopolymerization is an emerging technique for creating cyclobutane-based polyesters. nih.gov

Supramolecular Systems: The formation of cyclobutane rings through [2+2] photodimerization is a powerful tool in supramolecular chemistry for the construction of well-defined assemblies. researchgate.netacs.org While this compound itself is not photoreactive in this manner, its derivatives could be designed to participate in such reactions. For instance, converting the amine to a pyridyl-functionalized derivative could enable its assembly in the solid state for stereoselective photodimerization. acs.org The resulting bis-cyclobutane structures could serve as building blocks for molecular cages, networks, and other complex supramolecular architectures. The ability to form chiral cyclobutane rings with multiple substituents through cross-photoreactions opens up possibilities for creating complex and functional supramolecular systems. researchgate.netresearchbunny.com

Q & A

Q. What in vitro models are suitable for assessing neuropharmacological potential?

- Methodological Answer :

- Primary neuronal cultures : Rat cortical neurons for uptake inhibition assays (e.g., serotonin/dopamine transporters).

- Receptor binding assays : Radioligand competition studies with 5-HT₂A or NMDA receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.